3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked to a 1,3-thiazol-2-yl moiety. The thiazole ring is further functionalized at the 4-position with a carbamoylmethyl group attached to a 3-methoxyphenylamine. Its synthesis likely involves:
Condensation of 3,4-dimethoxybenzoic acid with 2-aminothiazole derivatives.
Alkylation or coupling reactions to introduce the carbamoylmethyl-(3-methoxyphenyl) side chain, as seen in analogous syntheses .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(10-16)22-19(25)11-15-12-30-21(23-15)24-20(26)13-7-8-17(28-2)18(9-13)29-3/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKMXABHFQOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the desired benzamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the amide linkage can produce the corresponding amine .
Scientific Research Applications
3,4-Dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Electron Effects : Chlorine substituents (e.g., 2,4-dichloro analog) increase electrophilicity but reduce aqueous solubility compared to methoxy groups .
Variations in the Thiazole Substituents
Key Observations :
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., Ro-61-8048) exhibit stronger enzyme inhibition due to sulfonyl group polarity and hydrogen-bonding capacity .
- Heterocyclic Modifications : Furan-carboxamide analogs (e.g., ) reduce molecular weight but may compromise target affinity due to decreased aromatic surface area .
Key Insights :
- Sulfonamide Superiority : Sulfonamide derivatives (e.g., Ro-61-8048) outperform benzamides in enzyme inhibition due to stronger Lewis acid-base interactions .
- Methoxy Positioning : 3,4-Dimethoxy substitution in the target compound may favor interactions with aromatic residues in binding pockets, similar to osteogenic daidzein analogs .
Biological Activity
3,4-Dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with methoxy substituents and a thiazole ring. Its molecular formula is C23H25N3O5S, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O5S |
| Molecular Weight | 453.53 g/mol |
| IUPAC Name | 3,4-Dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
- Attachment of the Benzamide Group : The benzamide moiety is introduced via an amide coupling reaction using reagents like DCC or EDCI in the presence of a base.
The biological activity of 3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide may involve its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cancer progression by influencing gene expression and enzyme activity.
Antiviral Properties
Research indicates that derivatives similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against viruses such as HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Antitumor Activity
Studies have demonstrated that compounds with similar structural motifs possess antitumor properties. For example, certain benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and modulation of cell cycle-related proteins .
Anti-inflammatory Effects
Compounds related to this structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Study on Antiviral Effects : A study evaluated the anti-HBV activity of a related compound, showing significant inhibition of both wild-type and drug-resistant strains in vitro and in vivo using animal models .
- Antitumor Research : Another investigation focused on benzamide derivatives demonstrated their effectiveness against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
